N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea
Overview
Description
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea, commonly known as BPNPT, is a thiourea derivative that has been extensively studied for its potential in the field of medicinal chemistry. BPNPT is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and methanol.
Mechanism of Action
The mechanism of action of BPNPT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPNPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. BPNPT has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
BPNPT has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. BPNPT has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as the activity of enzymes involved in the production of reactive oxygen species. BPNPT has also been found to induce apoptosis, or programmed cell death, in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of BPNPT is its potential as a multi-targeted agent, as it has been found to inhibit the activity of various enzymes and signaling pathways. However, one limitation of BPNPT is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of BPNPT. One area of interest is its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a chemotherapeutic agent. Another area of interest is its anti-inflammatory and anti-oxidant properties, as BPNPT may have potential in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to optimize the synthesis and formulation of BPNPT to improve its solubility and bioavailability.
Scientific Research Applications
BPNPT has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. It has also been investigated for its anti-inflammatory and anti-oxidant properties, as well as its potential as an anti-diabetic agent. BPNPT has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, which may contribute to its therapeutic effects.
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(4-phenylmethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-27-20-13-17(24(25)26)9-12-19(20)23-21(29)22-16-7-10-18(11-8-16)28-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,22,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFRWOQRDFEXJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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